Olutasidenib, formerly known as FT-2102, is a potent, selective, orally bioavailable, and brain-penetrant small molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) [ [], [], [] ]. It acts as a targeted therapy for cancers with mIDH1 mutations [ [], [] ], particularly acute myeloid leukemia (AML) [ [], [], [], [], [], [], [], [], [], [], [], [], [], [] ] and gliomas [ [], [] ]. It restores normal cellular differentiation by inhibiting the production of the oncometabolite D-2-hydroxyglutarate [ [], [], [] ].
Olutasidenib was developed through a collaborative effort between pharmaceutical companies and academic institutions focused on targeting metabolic pathways altered in cancer cells. It falls under the classification of small molecule inhibitors specifically targeting mutated enzymes. Its mechanism revolves around inhibiting the enzymatic activity of mutant isocitrate dehydrogenase 1, which is implicated in the accumulation of oncometabolites like 2-hydroxyglutarate that promote oncogenesis .
The synthesis of olutasidenib involves several key steps that utilize advanced organic chemistry techniques. The initial phase typically includes the formation of a quinolone derivative through a series of reactions involving formylation and subsequent modifications to introduce necessary functional groups. For example, the synthesis may start with commercially available precursors that undergo transformations such as methylation and hydrolysis to yield the final product .
A notable method reported includes the use of copper-mediated radiofluorination for labeling purposes, which enhances the compound's utility in imaging studies. This approach allows for the tracking of olutasidenib's distribution and metabolism within biological systems, providing insights into its pharmacokinetics and therapeutic efficacy .
Olutasidenib's molecular structure features a complex arrangement that facilitates its interaction with the target enzyme. The compound's structure can be represented as follows:
The three-dimensional conformation of olutasidenib has been elucidated through crystallography and molecular modeling studies, revealing how it fits into the active site of mutant isocitrate dehydrogenase 1, thereby inhibiting its function .
Olutasidenib participates in several chemical reactions that are pivotal for its synthesis and biological activity. Key reactions include:
Olutasidenib exhibits several important physical and chemical properties:
These properties are critical for formulating olutasidenib into effective dosage forms for clinical use .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3